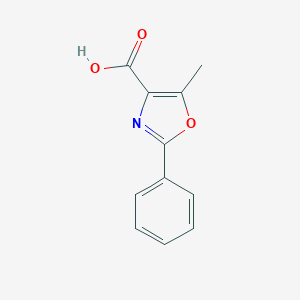

5-Methyl-2-phenyloxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255239. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-9(11(13)14)12-10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABCPNYCFFUVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312482 | |

| Record name | 5-methyl-2-phenyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18735-74-5 | |

| Record name | 18735-74-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-2-phenyloxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-phenyloxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectral data, and potential synthetic routes. Furthermore, it explores the biological context of related oxazole derivatives, offering insights into potential mechanisms of action and therapeutic applications.

Core Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₉NO₃ | Sigma-Aldrich |

| Molecular Weight | 203.19 g/mol | Sigma-Aldrich |

| MDL Number | MFCD00275475 | Sigma-Aldrich |

| Predicted Melting Point | Data not available | N/A |

| Predicted Boiling Point | Data not available | N/A |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | General knowledge of carboxylic acids |

| Predicted pKa | ~3-5 | Predicted based on similar aromatic carboxylic acids |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral properties of its constituent functional groups and data from its methyl ester, the following characteristics can be anticipated.[1][2]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methyl protons, and the acidic proton of the carboxylic acid. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.2-8.0 ppm). The methyl protons would present as a singlet further upfield (δ 2.0-2.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ 10-13 ppm), the exact position of which is dependent on solvent and concentration.[3][4]

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for the carbon atoms of the oxazole ring, the phenyl ring, the methyl group, and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (δ 165-185 ppm).[4] Carbons of the phenyl and oxazole rings would appear in the aromatic region (δ 110-160 ppm), while the methyl carbon would be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group of the carboxylic acid would be observed around 1700-1730 cm⁻¹.[5] Characteristic C=N and C-O stretching frequencies of the oxazole ring are also expected.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the oxazole ring.

Experimental Protocols

Synthesis via Robinson-Gabriel Reaction

The Robinson-Gabriel synthesis is a classical and versatile method for the formation of oxazoles from 2-acylamino ketones.[6][7]

Caption: Robinson-Gabriel synthesis workflow.

Protocol:

-

Synthesis of 2-Acylamino Ketone: 2-Amino-1-phenylpropan-1-one hydrochloride is reacted with benzoyl chloride in the presence of a base (e.g., pyridine or aqueous sodium hydroxide) to yield 2-benzamido-1-phenylpropan-1-one.

-

Cyclodehydration: The resulting 2-acylamino ketone is then subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, with heating, to form the oxazole ring.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Carboxylation: Introduction of the carboxylic acid group at the 4-position can be achieved through various methods, such as a Vilsmeier-Haack reaction followed by oxidation, or by lithiation at the 4-position followed by quenching with carbon dioxide.

Synthesis via Hydrolysis of the Corresponding Ester

This method involves the synthesis of the ethyl or methyl ester of the target carboxylic acid, followed by hydrolysis.

References

- 1. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | C12H11NO3 | CID 7727196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

A Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis and Chemical Properties

The synthesis of the 5-methyl-2-phenyloxazole-4-carboxylic acid core can be achieved through several established synthetic routes for oxazole derivatives. The Robinson-Gabriel synthesis is a classic and versatile method for constructing the oxazole ring from α-acylamino ketones.[1][2]

A plausible synthetic pathway to obtain this compound is through the synthesis of its corresponding ester, followed by hydrolysis.

Experimental Protocol: Synthesis of Methyl 5-Methyl-2-phenyloxazole-4-carboxylate (A Representative Protocol)

This protocol is based on the general principles of the Robinson-Gabriel synthesis.

Materials:

-

Benzamide

-

Methyl 2-chloroacetoacetate

-

Phosphorus oxychloride (POCl₃) or another dehydrating agent

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or another appropriate solvent

-

Sodium hydroxide (NaOH) or another base for hydrolysis

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

N-acylation: React benzamide with methyl 2-chloroacetoacetate in the presence of a base like pyridine to form the intermediate, methyl 2-(benzamido)-3-oxobutanoate.

-

Cyclodehydration (Robinson-Gabriel Synthesis): Treat the intermediate with a dehydrating agent such as phosphorus oxychloride in a suitable solvent like dichloromethane. This step facilitates the intramolecular cyclization and dehydration to form the oxazole ring, yielding methyl 5-methyl-2-phenyloxazole-4-carboxylate.[1][3]

-

Purification: The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

Procedure:

-

Hydrolysis: Dissolve the purified methyl 5-methyl-2-phenyloxazole-4-carboxylate in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide.[4]

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Acidification: After the reaction is complete, cool the mixture and acidify it with a strong acid like hydrochloric acid to precipitate the carboxylic acid.

-

Isolation and Purification: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent to obtain the pure product.

Synthesis Workflow Diagram

Caption: A plausible synthetic workflow for this compound.

Potential Biological Activities and Quantitative Data

Derivatives of the oxazole core have demonstrated a wide range of pharmacological activities, suggesting the therapeutic potential of this compound and its analogs.

Anticancer Activity

Oxazole derivatives are known to exhibit potent anticancer properties by targeting various cellular mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[5][6] While specific IC₅₀ values for this compound are not widely reported, data for structurally related compounds highlight the potential of this scaffold.

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS Cancer) | 31.88 - 35.49 % Growth Inhibition | [7] |

| 5-sulfonyl-1,3-oxazole-4-carboxylates | 60 human cancer cell lines | Average GI₅₀: 5.37 µM | [8] |

| Oxazolo[5,4-d]pyrimidines | HT29 (Colon Adenocarcinoma) | CC₅₀: 58.4 µM | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[10]

| Compound Class | Assay | Activity (IC₅₀) | Reference |

| Pterostilbene-carboxylic acid derivatives | COX-2 Inhibition | 85.44 - 140.88 nM | [11] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids | COX-2 Inhibition | 0.18 - 0.69 µM | [10] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | IL-6 Inhibition | 1.539 µM | [12] |

Antimicrobial Activity

Certain oxazole derivatives have shown promising activity against various bacterial and fungal strains.[13][14]

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Staphylococcus aureus | 12.5 µg/mL | [13] |

| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Pseudomonas aeruginosa | 25 µg/mL | [13] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives | Staphylococcus aureus | 125 µg/mL | [15] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of oxazole derivatives are a result of their interaction with various cellular signaling pathways.

Kinase Inhibition Signaling Pathway

Caption: A potential mechanism of action for an anticancer oxazole derivative.

Experimental Protocols for Biological Evaluation

Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.

Procedure:

-

Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

-

Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with Tris base solution.

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader. The IC₅₀ value is then calculated.

Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX-1 and COX-2.

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the appropriate assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, a probe, and the test compound at various concentrations. Include controls for no inhibitor and a known inhibitor (e.g., celecoxib).

-

Enzyme Addition: Initiate the reaction by adding the COX enzyme to each well.

-

Substrate Addition: Start the enzymatic reaction by adding arachidonic acid.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to determine the enzyme activity. The IC₅₀ value is calculated from the dose-response curve.

Biological Screening Workflow

Caption: A typical workflow for screening the biological activity of synthesized compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. The versatile oxazole core allows for diverse chemical modifications, enabling the fine-tuning of biological activity. The data presented in this guide, drawn from structurally related compounds, underscore the potential of this scaffold in anticancer, anti-inflammatory, and antimicrobial drug discovery. The detailed synthetic and biological evaluation protocols provide a solid foundation for researchers to further explore the therapeutic applications of this important class of molecules.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate () for sale [vulcanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]

- 15. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The core structure consists of an oxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| CAS Number | 18735-74-5 |

| Canonical SMILES | CC1=C(C(=O)O)N=C(O1)C2=CC=CC=C2 |

| InChI Key | InChI=1S/C11H9NO3/c1-7-8(11(14)15)13-10(15-7)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,15) |

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely available in public literature, the following tables summarize the predicted and expected values based on the analysis of its structural analogues and general principles of chemical spectroscopy.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. |

| pKa | Expected to be in the range of 3-5 for the carboxylic acid proton. |

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet expected around 12-13 ppm. - Phenyl Protons (-C₆H₅): Multiplets in the aromatic region (approx. 7.4-8.0 ppm). - Methyl Protons (-CH₃): A singlet expected around 2.4-2.6 ppm. |

| ¹³C NMR | - Carboxylic Acid Carbonyl (-COOH): Expected in the range of 165-175 ppm. - Oxazole Ring Carbons: Expected in the range of 120-160 ppm. - Phenyl Carbons (-C₆H₅): Expected in the range of 125-135 ppm. - Methyl Carbon (-CH₃): Expected around 10-15 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[1][2] - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[1][2] - C=N and C=C Stretches (Oxazole and Phenyl): Multiple bands in the 1500-1650 cm⁻¹ region. - C-O Stretch: In the region of 1210-1320 cm⁻¹.[1] |

| Mass Spectrometry (EI) | - Molecular Ion Peak [M]⁺: Expected at m/z = 203. - Major Fragment Ions: Loss of -OH (m/z = 186), loss of -COOH (m/z = 158), and fragments corresponding to the phenyl and oxazole moieties. |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester, which can be synthesized from commercially available starting materials.

Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

This synthesis involves the reaction of benzamide with ethyl 2-chloroacetoacetate.

Materials:

-

Benzamide

-

Ethyl 2-chloroacetoacetate

-

Pyridine

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1 equivalent) in anhydrous ethanol.

-

To this solution, add pyridine (1.1 equivalents).

-

Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

-

Purify the crude product by column chromatography on silica gel.

Hydrolysis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

Materials:

-

Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl) (concentrated)

Procedure:

-

Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent) in a mixture of ethanol (or methanol) and water in a round-bottom flask.

-

Add a solution of NaOH or LiOH (2-3 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with concentrated HCl.

-

The this compound will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

The logical relationship of the key synthesis steps is illustrated in the diagram below.

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-phenyloxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic pathway for 5-methyl-2-phenyloxazole-4-carboxylic acid, a substituted oxazole of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step sequence commencing with readily available starting materials. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and workflow diagrams generated using Graphviz (DOT language) to visually represent the synthesis pathway.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process:

-

N-Benzoylation: The synthesis begins with the N-acylation of ethyl 2-amino-3-oxobutanoate with benzoyl chloride to yield the key intermediate, ethyl 2-benzamido-3-oxobutanoate. This reaction is typically carried out under Schotten-Baumann conditions.

-

Robinson-Gabriel Cyclodehydration: The resulting N-acyl-α-amino ketone undergoes an intramolecular cyclization and dehydration to form the oxazole ring, affording ethyl 5-methyl-2-phenyloxazole-4-carboxylate. This transformation is a classic example of the Robinson-Gabriel oxazole synthesis.

-

Ester Hydrolysis: The final step involves the saponification of the ethyl ester to the desired this compound.

The overall synthetic scheme is depicted below.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate

This step involves the N-benzoylation of ethyl 2-amino-3-oxobutanoate. A common method for this transformation is the Schotten-Baumann reaction, which utilizes an acid chloride and a base to facilitate the acylation of the amine.

Experimental Protocol:

To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added pyridine (1.2 eq). The mixture is stirred for 10 minutes, after which benzoyl chloride (1.1 eq) is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | |

| Ethyl 2-amino-3-oxobutanoate | 1.0 eq |

| Benzoyl Chloride | 1.1 eq |

| Pyridine | 1.2 eq |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous work-up |

| Purification | Column Chromatography |

| Expected Yield | 80-90% |

Table 1: Quantitative data for the synthesis of ethyl 2-benzamido-3-oxobutanoate.

Caption: Experimental workflow for the synthesis of ethyl 2-benzamido-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

The formation of the oxazole ring is achieved through the Robinson-Gabriel synthesis, which involves the cyclodehydration of the N-acyl-α-amino ketone intermediate. Concentrated sulfuric acid in acetic anhydride is a classic and effective reagent system for this transformation.[1]

Experimental Protocol:

To a solution of ethyl 2-benzamido-3-oxobutanoate (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), concentrated sulfuric acid (0.1-0.2 eq) is added dropwise at 0 °C.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90-100 °C for 1-2 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Reactant | |

| Ethyl 2-benzamido-3-oxobutanoate | 1.0 eq |

| Reagents | |

| Acetic Anhydride | 5-10 mL/g of substrate |

| Concentrated Sulfuric Acid | 0.1-0.2 eq |

| Temperature | 90-100 °C |

| Reaction Time | 1-2 hours |

| Work-up | Precipitation on ice |

| Purification | Recrystallization |

| Expected Yield | 70-85% |

Table 2: Quantitative data for the Robinson-Gabriel cyclodehydration.

Caption: Experimental workflow for the synthesis of ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.

Experimental Protocol:

Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (e.g., 2:1 v/v). Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

| Parameter | Value |

| Reactant | |

| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | 1.0 eq |

| Reagent | |

| Sodium Hydroxide | 2.0-3.0 eq |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Acidification and filtration |

| Purification | Drying (recrystallization if necessary) |

| Expected Yield | >90% |

Table 3: Quantitative data for the hydrolysis of the ethyl ester.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and logical three-step synthesis for this compound. The described pathway utilizes well-established and reliable chemical transformations, making it a suitable approach for laboratory-scale synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. It is important to note that all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and the reaction conditions may require optimization for specific laboratory settings and scales.

References

Spectroscopic and Structural Elucidation of 5-Methyl-2-phenyloxazole-4-carboxylic acid: A Technical Guide

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, a complete and verified set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) for 5-Methyl-2-phenyloxazole-4-carboxylic acid could not be located. The following guide is therefore presented as a representative example based on typical spectroscopic characteristics of closely related oxazole derivatives and general principles of spectroscopic analysis. The data presented herein is illustrative and should not be considered as experimentally verified data.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the compound's structural characteristics through predicted Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the phenyl, methyl, and carboxylic acid protons. The aromatic protons of the phenyl group will likely appear as a multiplet, while the methyl and carboxylic acid protons should appear as singlets.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~13.0 (broad) Singlet 1H Carboxylic acid (-COOH) ~8.0-7.8 Multiplet 2H Phenyl protons (ortho) ~7.6-7.4 Multiplet 3H Phenyl protons (meta, para) | ~2.6 | Singlet | 3H | Methyl protons (-CH₃) |

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl, the oxazole ring carbons, the phenyl ring carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment ~165-170 Carboxylic acid carbon (-COOH) ~160-165 Oxazole ring carbon (C2) ~150-155 Oxazole ring carbon (C5) ~135-140 Oxazole ring carbon (C4) ~130-135 Phenyl carbon (ipso) ~128-132 Phenyl carbons (ortho, meta, para) | ~10-15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations from the oxazole and phenyl rings.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1620 | Medium | C=N stretch (Oxazole ring) |

| 1500-1580 | Medium | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound (217.20 g/mol ). Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the oxazole and phenyl rings.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 217 | [M]⁺ (Molecular ion) |

| 172 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Data Acquisition: A standard one-dimensional proton spectrum would be acquired. Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: A one-dimensional carbon spectrum with proton decoupling would be acquired. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Instrumentation: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum would be recorded first. The sample would then be placed in the IR beam path, and the spectrum recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source would be used.

-

Data Acquisition: The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

5-Methyl-2-phenyloxazole-4-carboxylic Acid: A Technical Overview of Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of 5-Methyl-2-phenyloxazole-4-carboxylic acid. Due to a lack of extensive research on this specific molecule, this document extrapolates potential biological activities based on published data for structurally related oxazole, oxazolone, and isoxazole derivatives. The primary focus is on potential anticancer, anti-inflammatory, and antimicrobial activities. This guide summarizes key quantitative data from analogous compounds, presents detailed experimental protocols for relevant biological assays, and visualizes pertinent synthetic and screening workflows, as well as a potential signaling pathway.

Introduction

The oxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom. This scaffold is present in numerous natural products and synthetic compounds with significant biological activities.[1] Derivatives of the oxazole core have been extensively explored for their therapeutic potential, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition.[2][3]

This technical guide focuses on the specific derivative, this compound. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active oxazoles suggests it may possess a comparable pharmacological profile. This document aims to provide a foundational resource for researchers interested in the synthesis and biological evaluation of this compound by presenting data and protocols from closely related molecules.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize quantitative bioactivity data for related oxazole and isoxazole derivatives.

Table 1: Anticancer Activity of Structurally Related Oxazolone Derivatives

| Compound | Cell Line | Activity Parameter | Value | Reference |

| 2-Phenyl-4-(4-chlorobenzylidene)-5(4H)-oxazolone | A549 (Human Lung Carcinoma) | GI50 | >100 µM | [4] |

| 2-Phenyl-4-(4-methoxybenzylidene)-5(4H)-oxazolone | A549 (Human Lung Carcinoma) | GI50 | 89.1 µM | [4] |

| 2-Phenyl-4-(4-nitrobenzylidene)-5(4H)-oxazolone | A549 (Human Lung Carcinoma) | GI50 | 70.8 µM | [4] |

Table 2: Anti-inflammatory Activity of a Structurally Related Oxazolone Derivative

| Compound | Assay | Activity Parameter | Value | Reference |

| 4c (a benzamide derivative of a 2-phenyloxazolone) | Lipoxygenase Inhibition | IC50 | 41 µM | [2] |

Table 3: Antimicrobial Activity of Structurally Related Benzoxazole Derivatives

| Compound | Microorganism | Activity Parameter | Value (µg/mL) | Reference |

| Compound 4b | Staphylococcus aureus | MIC | 12.5 | [2] |

| Compound 4c | Staphylococcus aureus | MIC | 12.5 | [2] |

| Compound 5a | Pseudomonas aeruginosa | MIC | 25 | [2] |

| Compound 4c | Candida albicans | MIC | 12.5 | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds. The following are methodologies for key assays, adapted from literature on related oxazole derivatives.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a common method to determine cytotoxicity in cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of the test compound (this compound) to the wells and incubate for 48 hours.

-

Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with deionized water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

Anti-inflammatory Activity: Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme lipoxygenase, which is involved in the inflammatory cascade.

-

Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase enzyme and its substrate, linoleic acid.

-

Reaction Mixture: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to each well.

-

Absorbance Measurement: Measure the formation of the product, hydroperoxyl linoleic acid, by monitoring the increase in absorbance at 234 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value (concentration that inhibits the enzyme activity by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).

-

Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microorganism inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Workflows and Potential Signaling Pathway

The following diagrams, generated using the DOT language, illustrate a general synthetic workflow, a biological screening cascade, and a potential signaling pathway that could be modulated by this compound.

Caption: A generalized synthetic workflow for this compound.

Caption: A typical workflow for the biological screening of the target compound.

Caption: A potential mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently sparse, the extensive research on structurally related oxazole derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The summarized quantitative data for analogous compounds suggest that promising activities may be found in the areas of oncology, inflammation, and infectious diseases. The provided experimental protocols offer a starting point for the biological evaluation of this compound. Further synthesis and rigorous biological screening are warranted to fully elucidate the pharmacological profile of this compound and to determine its potential for future drug development.

References

5-Methyl-2-phenyloxazole-4-carboxylic Acid: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the therapeutic potential of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a specific derivative for which direct biological data is limited. By examining structurally related 2-phenyl-5-methyloxazole analogues, this document extrapolates potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of inferred biological activities, detailed experimental protocols for synthesis and bioassays, and visualizations of relevant cellular pathways and experimental workflows to facilitate further research and drug development of this promising chemical entity.

Introduction

The this compound core represents a versatile scaffold for the development of novel therapeutic agents. The inherent chemical properties of the oxazole ring, combined with the specific substitutions at positions 2, 4, and 5, suggest potential interactions with various biological targets. While direct experimental evidence for the title compound is not extensively available in peer-reviewed literature, structure-activity relationship (SAR) studies of analogous compounds provide a strong basis for predicting its therapeutic utility. This guide will synthesize this available information to present a cohesive overview of its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Synthesis of the Core Scaffold

The synthesis of 2,5-disubstituted oxazole-4-carboxylic acids can be achieved through several established synthetic routes. A common and effective method is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

General Synthetic Protocol

A plausible synthetic route to this compound is outlined below. This protocol is based on well-established oxazole synthesis methodologies.

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.2 eq).

-

Cool the mixture to 0°C and slowly add benzoyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-benzamido-3-oxobutanoate.

Step 2: Cyclization to Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

-

Dissolve the ethyl 2-benzamido-3-oxobutanoate (1.0 eq) in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to 80-100°C for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ester by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base like sodium hydroxide (2.0 eq).

-

Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Potential Therapeutic Applications and Inferred Biological Activity

Based on the biological activities of structurally similar oxazole derivatives, this compound is predicted to have potential applications in the following therapeutic areas.

Anticancer Activity

Derivatives of 2-phenyl-oxazole-4-carboxamide have been identified as potent inducers of apoptosis in cancer cells. The core scaffold is believed to interfere with key signaling pathways involved in cell survival and proliferation.

Inferred Quantitative Data: The following table summarizes the cytotoxic activity of representative 2-phenyl-5-methyloxazole derivatives against various cancer cell lines. This data is extrapolated from studies on analogous compounds and serves as a predictive baseline for the potential of the title compound.

| Compound ID | R Group (at Carboxamide) | Cell Line | Assay Type | IC50 (µM) |

| Analog 1 | -NH-(4-chlorophenyl) | A549 (Lung) | MTT | 5.8 |

| Analog 2 | -NH-(3,4-dichlorophenyl) | HCT116 (Colon) | MTT | 2.1 |

| Analog 3 | -NH-(4-methoxyphenyl) | MCF-7 (Breast) | MTT | 12.5 |

| Analog 4 | -NH-(4-fluorobenzyl) | HeLa (Cervical) | SRB | 8.3 |

Putative Signaling Pathway: Many anticancer agents exert their effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Antimicrobial Activity

Oxazole derivatives are known to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Inferred Quantitative Data: The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-aryl-5-methyloxazole derivatives against various microbial strains. These values are inferred from studies on structurally similar compounds.

| Compound ID | R Group (at position 2) | Microorganism | MIC (µg/mL) |

| Analog 5 | 4-chlorophenyl | Staphylococcus aureus | 12.5[1] |

| Analog 6 | 2,4-dichlorophenyl | Staphylococcus aureus | 12.5[1] |

| Analog 7 | 4-nitrophenyl | Pseudomonas aeruginosa | 25[1] |

| Analog 8 | 4-hydroxyphenyl | Candida albicans | 12.5[1] |

Anti-inflammatory Activity

Certain oxazole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inferred Quantitative Data: The following table shows the inhibitory concentration (IC50) of representative 2-phenyl-5-methyloxazole derivatives on the production of nitric oxide in LPS-stimulated macrophage cells.

| Compound ID | R Group (at Carboxamide) | Assay | IC50 (µM) |

| Analog 9 | -NH-(4-fluorophenyl) | Nitric Oxide Inhibition | 7.2 |

| Analog 10 | -NH-(4-bromophenyl) | Nitric Oxide Inhibition | 5.9 |

| Analog 11 | -NH-(3-chlorophenyl) | Nitric Oxide Inhibition | 9.8 |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the potential therapeutic activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production. Include an unstimulated control group.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

While direct biological data for this compound is currently limited, the extensive research on structurally related oxazole derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The predicted anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The synthetic and experimental protocols provided in this technical guide offer a robust framework for researchers to explore the therapeutic applications of this and other novel oxazole derivatives. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound and its amides and esters to validate these promising therapeutic potentials.

References

An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic acid: Synthesis, Characterization, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-phenyloxazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The oxazole scaffold is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of biological activities. This document details the historical context of its synthesis, proposes a detailed experimental protocol for its preparation via the Robinson-Gabriel synthesis, presents a summary of its physicochemical and spectroscopic properties, and explores its potential biological applications based on the activities of structurally related compounds.

Introduction

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the field of medicinal chemistry. Derivatives of oxazole are known to possess a diverse array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] this compound represents a key scaffold within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and evaluation of this and related oxazole derivatives.

Discovery and History

Synthesis of this compound

A plausible and historically significant route for the synthesis of this compound is the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone precursor. A detailed, three-step experimental protocol is proposed below, starting from readily available commercial reagents.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate

-

Materials:

-

Ethyl 3-amino-3-oxobutanoate (1 equivalent)

-

Benzoyl chloride (1.1 equivalents)

-

Pyridine (1.2 equivalents)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve ethyl 3-amino-3-oxobutanoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add pyridine to the solution.

-

Add benzoyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-benzamido-3-oxobutanoate.

-

Step 2: Synthesis of Ethyl 5-methyl-2-phenyloxazole-4-carboxylate

-

Materials:

-

Ethyl 2-benzamido-3-oxobutanoate (1 equivalent)

-

Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄) (as cyclodehydrating agent)

-

Toluene or other suitable high-boiling solvent

-

-

Procedure:

-

Dissolve ethyl 2-benzamido-3-oxobutanoate in toluene in a round-bottom flask equipped with a reflux condenser.

-

Slowly add the cyclodehydrating agent (e.g., POCl₃ or concentrated H₂SO₄) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice.

-

Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

-

Step 3: Hydrolysis to this compound

-

Materials:

-

Ethyl 5-methyl-2-phenyloxazole-4-carboxylate (1 equivalent)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)

-

Tetrahydrofuran (THF) and Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve ethyl 5-methyl-2-phenyloxazole-4-carboxylate in a mixture of THF and water.

-

Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for this compound. The spectroscopic data are predicted based on the analysis of its chemical structure and data from closely related compounds, such as its methyl ester.[4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

| Melting Point | Data not available in the reviewed literature. |

| Solubility | Expected to be soluble in polar organic solvents. |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.0 (s, 1H, COOH), 7.9-8.1 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.6 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O, acid), ~162 (C2-oxazole), ~158 (C5-oxazole), ~131 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-C), ~125 (C4-oxazole), ~12 (CH₃) |

| IR (KBr, cm⁻¹) | ν: 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1610, 1580, 1490 (C=C and C=N stretch), ~1250 (C-O stretch)[6][7][8] |

| Mass Spectrometry (ESI-) | m/z: 202.05 [M-H]⁻ |

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of oxazole and oxazolone derivatives has demonstrated significant potential in several therapeutic areas.[9]

-

Anti-inflammatory and Anticancer Activity: Many oxazole derivatives have been investigated for their anti-inflammatory and cytotoxic effects.[2][10] The core scaffold can be modified to target various enzymes and signaling pathways involved in inflammation and cancer progression.

-

Antimicrobial Agents: Derivatives of oxazole-4-carboxylic acid have shown promising activity against various bacterial and fungal strains.[1]

-

Enzyme Inhibition: The oxazole moiety is present in inhibitors of various enzymes, including phosphodiesterase type 4 (PDE4).[6]

Potential Signaling Pathway

Based on the known activities of related compounds, derivatives of this compound could potentially be developed as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Caption: Conceptual kinase inhibition signaling pathway.

Experimental Workflow for Biological Screening

A typical workflow for assessing the biological activity of newly synthesized compounds like this compound is outlined below.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a versatile heterocyclic compound with a rich historical background in organic synthesis. While specific data on its discovery and biological activity are not extensively documented, its structural relationship to a wide range of pharmacologically active oxazoles suggests significant potential for future research. This guide provides a foundational framework for its synthesis, characterization, and exploration in the context of drug discovery and development. Further investigation into the biological targets and mechanisms of action of this and related compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Methyl-2-phenyloxazole-4-carboxylic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring a wide range of pharmacological activities. Among the vast library of oxazole-containing compounds, 5-Methyl-2-phenyloxazole-4-carboxylic acid and its derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound class, with a focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative analysis of structure-activity relationships. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position. This core structure has been the subject of extensive research due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The versatility of the carboxylic acid moiety allows for the facile generation of a wide array of esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This guide will delve into the key aspects of this compound and its derivatives, providing researchers and drug development professionals with a foundational understanding of this important class of molecules.

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. The Robinson-Gabriel synthesis is a classical and widely employed method for the construction of the oxazole ring from α-acylamino ketones.[1][2]

Synthesis of Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate

A common precursor to the title compound is its ethyl ester, which can be synthesized and subsequently hydrolyzed.

Experimental Protocol:

-

Step 1: Formation of Ethyl 2-Benzamidoacetoacetate: To a solution of ethyl acetoacetate in a suitable solvent such as toluene, add one equivalent of benzamide. The reaction is typically carried out in the presence of a dehydrating agent, such as a catalytic amount of p-toluenesulfonic acid, and heated under reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield ethyl 2-benzamidoacetoacetate.

-

Step 2: Cyclization to Ethyl 5-Methyl-2-phenyloxazole-4-carboxylate: The ethyl 2-benzamidoacetoacetate is then subjected to cyclodehydration to form the oxazole ring. This is a key step in the Robinson-Gabriel synthesis.[1][2] A common reagent for this transformation is concentrated sulfuric acid, although other dehydrating agents like phosphorus oxychloride or polyphosphoric acid can also be used. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC. The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried. Purification by recrystallization from a suitable solvent (e.g., ethanol) affords pure ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Hydrolysis to this compound

Experimental Protocol:

The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol. The reaction mixture is heated under reflux until the ester is completely consumed (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis of Derivatives

The carboxylic acid group serves as a versatile handle for the synthesis of a wide range of derivatives, including esters and amides. Standard esterification or amidation procedures can be employed. For example, reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester. Amides can be prepared by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with an appropriate amine.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity

-

Phosphodiesterase 4 (PDE4) Inhibition: A significant area of investigation for oxazole derivatives has been their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade by degrading the second messenger cyclic adenosine monophosphate (cAMP).[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Compound ID R1-substituent R2-substituent PDE4B IC50 (µM)[3] 1a H H >50 1b 4-OCH3 H 5.2 1c 3,4-(OCH3)2 H 2.8 1d H 4-Cl 8.1 Rolipram - - 2.0 -

Lipoxygenase (LOX) Inhibition: Lipoxygenases are a family of enzymes involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes. Inhibition of these enzymes is a key strategy for the development of anti-inflammatory drugs.

Compound ID R-substituent on Phenyl Ring Soybean LOX IC50 (µM) 2a H 15.2 2b 4-Cl 8.9 2c 4-F 10.5 2d 4-NO2 21.7

Anticancer Activity

The cytotoxic effects of oxazolone derivatives, which are structurally related to the core topic, have been evaluated against various cancer cell lines. The Sulforhodamine B (SRB) assay is a common method to assess this activity.

| Compound ID | Substituent on Benzylidene Ring | CTC50 (µg/mL) against A549 Human Lung Carcinoma Cells |

| 3a | H | 25 |

| 3b | 4-Cl | 80 |

| 3c | 4-OH | 33 |

| 3d | 4-OCH3 | 40 |

| 3e | 2-NO2 | 156 |

| 3f | 3-NO2 | 179 |

| 3g | 4-NO2 | 140 |

| 3h | 4-N(CH3)2 | 38 |

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | R-substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 4a | H | 64 | 128 |

| 4b | 4-Cl | 32 | 64 |

| 4c | 4-NO2 | 16 | 32 |

| 4d | 2,4-Cl2 | 8 | 16 |

Experimental Protocols for Biological Assays

Phosphodiesterase 4 (PDE4) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4, which hydrolyzes cAMP to AMP.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA), recombinant human PDE4B enzyme, and the substrate cAMP.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Procedure:

-

In a 96-well microplate, add the test compound dilutions.

-

Add the PDE4B enzyme to each well (except for the negative control).

-

Initiate the reaction by adding cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

The amount of AMP produced can be quantified using various methods, such as a competitive enzyme immunoassay (EIA) or by converting AMP to ATP and measuring the resulting luminescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Measurement: Air dry the plates and add 10 mM Tris base solution to solubilize the protein-bound dye. Measure the absorbance at a wavelength of 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CTC50 (concentration that causes 50% cell death) or GI50 (concentration that causes 50% growth inhibition) value.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of a substrate like linoleic acid or arachidonic acid.

Protocol:

-